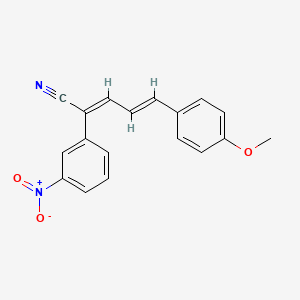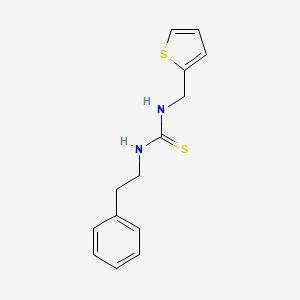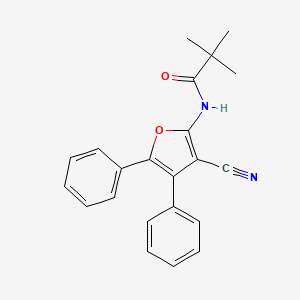![molecular formula C14H12F2N2O3S B5712250 N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide, also known as DAS181, is a novel antiviral drug candidate that has shown promising results in preclinical studies. It is a fusion protein that targets the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses, including influenza and parainfluenza viruses, to enter and infect the cells.
Mecanismo De Acción
The mechanism of action of N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide is based on its ability to cleave the sialic acid receptors on the surface of host cells. These receptors are used by many respiratory viruses, including influenza and parainfluenza viruses, to enter and infect the cells. By cleaving the receptors, this compound can prevent the viruses from attaching to and entering the cells, thus inhibiting their replication and spread.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in preclinical and clinical studies. It does not affect the normal cellular functions or the immune response of the host, and it has no significant side effects. This compound has a short half-life in the bloodstream, which makes it suitable for the treatment of acute viral infections. It is also stable under different conditions, which makes it easy to store and transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments, including its broad-spectrum antiviral activity, its low toxicity and immunogenicity, and its stability and solubility. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for the synthesis and purification of the protein, the high cost of production, and the limited availability of the protein.
Direcciones Futuras
There are several future directions for the research and development of N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide. One direction is the optimization of the protein for better efficacy, stability, and safety. Another direction is the exploration of its potential use in other viral infections, such as respiratory syncytial virus and coronavirus. This compound can also be used in combination with other antiviral drugs or immunotherapies to enhance their efficacy and reduce the development of drug resistance. Finally, this compound can be further developed for the prevention of viral infections, such as through the use of nasal sprays or inhalation devices.
Métodos De Síntesis
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide is a fusion protein that consists of two parts: a sialidase domain derived from Actinomyces viscosus and a carbohydrate-binding module from Streptococcus pneumoniae. The sialidase domain cleaves the sialic acid receptors on the surface of host cells, while the carbohydrate-binding module enhances the binding of the protein to the receptors. The synthesis of this compound involves the expression of the two domains in a bacterial host, followed by purification and refolding of the protein. The final product is a soluble, active protein that can be used for in vitro and in vivo studies.
Aplicaciones Científicas De Investigación
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its antiviral activity against influenza and parainfluenza viruses. In vitro studies have shown that this compound can inhibit the replication of a broad range of influenza and parainfluenza virus strains, including those that are resistant to currently available antiviral drugs. In vivo studies in animal models have demonstrated that this compound can reduce the viral load, alleviate the symptoms, and improve the survival rate of infected animals. This compound has also been tested in clinical trials for the treatment of influenza and parainfluenza virus infections in humans, and the results have been promising.
Propiedades
IUPAC Name |
N-[4-[(2,6-difluorophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-9(19)17-10-5-7-11(8-6-10)22(20,21)18-14-12(15)3-2-4-13(14)16/h2-8,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYESSQVBZDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
